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Compound of Interest

Compound Name: 2-Isobutyl-1,3-oxothiolane

Cat. No.: B15446483

An in-depth analysis of the scientific literature reveals a notable scarcity of specific data on 2-
isobutyl-1,3-oxothiolane. While its existence is confirmed in chemical databases, detailed
experimental protocols, extensive physicochemical characterization, and biological activity
studies are not readily available. This guide synthesizes the existing information and draws
upon data from structurally related analogs to provide a foundational resource for researchers,
scientists, and drug development professionals.

Physicochemical Properties

Quantitative experimental data for 2-isobutyl-1,3-oxothiolane is limited. The following table
summarizes its known properties and provides comparative data for structurally similar
compounds to offer context.

Table 1: Physicochemical Properties of 2-Isobutyl-1,3-oxothiolane and Related Analogs

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15446483?utm_src=pdf-interest
https://www.benchchem.com/product/b15446483?utm_src=pdf-body
https://www.benchchem.com/product/b15446483?utm_src=pdf-body
https://www.benchchem.com/product/b15446483?utm_src=pdf-body
https://www.benchchem.com/product/b15446483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15446483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

2-Isobutyl-1,3- 2-Isopropyl-1,3- 2-Methyl-1,3-
Property . . .
oxothiolane oxothiolane oxothiolane
2-(2-
2-(1-methylethyl)-1,3- 2-methyl-1,3-
IUPAC Name methylpropyl)-1,3-

oxathiolane[1]

oxathiolane[2]

oxathiolane[3]

Molecular Formula

C7H140S[1]

CeH1205[2]

C4HsOS][3]

Molecular Weight

146.25 g/mol [1]

132.23 g/mol [2]

104.171 g/mol [3]

CAS Registry Number

Not explicitly found;
PubChem CID:
529631[1]

17643-70-8[2]

17642-74-9[3]

Topological Polar

34.5 A2 (Computed)

34.5 A2 (Computed)[2]

Not specified

Surface Area
Complexity Not specified 72.9 (Computed)[2] Not specified
Hydrogen Bond Donor -

0 (Computed) 0 (Computed)[2] Not specified
Count
Hydrogen Bond .

2 (Computed) 2 (Computed)[2] Not specified

Acceptor Count

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for 2-isobutyl-1,3-oxothiolane is not described in
the available literature. However, the synthesis of 2-substituted 1,3-oxathiolanes is a well-
established chemical transformation. It typically involves the acid-catalyzed condensation of an
aldehyde or ketone with 2-mercaptoethanol. For 2-isobutyl-1,3-oxothiolane, the precursor
aldehyde would be isovaleraldehyde (3-methylbutanal).

General Experimental Protocol: Acid-Catalyzed
Synthesis of 2-Isobutyl-1,3-oxothiolane

This protocol is adapted from general procedures for the formation of 1,3-oxathiolanes.
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Reaction Setup: A solution of isovaleraldehyde (1.0 equivalent) and 2-mercaptoethanol (1.0-
1.2 equivalents) is prepared in a suitable aprotic solvent (e.g., toluene or dichloromethane) in
a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if using
toluene) to remove water.

Catalyst Addition: A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-
TSA) or a Lewis acid like zinc chloride (ZnCl2), is added to the reaction mixture.

Reaction Conditions: The mixture is heated to reflux. The progress of the reaction is
monitored by analyzing aliquots using thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting
materials and the appearance of the product.

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solution
is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCOs)
to neutralize the acid catalyst, followed by water and finally a saturated brine solution to
remove residual water-soluble impurities.

Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g.,
anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under
reduced pressure using a rotary evaporator. The resulting crude product is purified by
vacuum distillation or column chromatography on silica gel to yield pure 2-isobutyl-1,3-
oxothiolane.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15446483?utm_src=pdf-body
https://www.benchchem.com/product/b15446483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15446483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

Isovaleraldehyde

2-Mercaptoethanol

Ve N - N
Reaction Conditions
1. Cool
2. Neutralize (NaHCO3)

3. Wash (Brine;

Vacuum Distillation or
Column Chromatograph

1. Dry (Na2S04)
2. Concentrate

Solvent (Toluene) Reaction Purification 2-Isobutyl-1,3-oxothiolane

Acid Catalyst (p-TSA)

Heat (Reflux)

ol

Click to download full resolution via product page

Caption: General experimental workflow for the synthesis of 2-isobutyl-1,3-oxothiolane.

Biological Activity and Potential Applications

No specific biological activities have been reported for 2-isobutyl-1,3-oxothiolane itself.
However, the 1,3-oxathiolane ring is a significant pharmacophore in medicinal chemistry.
Notably, it forms the core of several nucleoside reverse transcriptase inhibitors (NRTIS) used in
antiviral therapy, such as Lamivudine and Emtricitabine, which are crucial drugs in the
management of HIV/AIDS and Hepatitis B.[4][5] These molecules function as chain terminators
during viral DNA synthesis.

The biological relevance of these related compounds suggests that 2-isobutyl-1,3-
oxothiolane and its derivatives could be valuable scaffolds for screening and development in
various therapeutic areas. The isobutyl group would confer a degree of lipophilicity that may

influence pharmacokinetic properties.
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Given the absence of data, a logical first step for researchers would be to screen the
compound against a panel of biological targets to identify potential "hits" for further
investigation.
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Click to download full resolution via product page
Caption: A logical relationship diagram for future biological evaluation of the core compound.

Conclusion and Future Research Directions

2-Isobutyl-1,3-oxothiolane represents an under-investigated chemical entity. While its
synthesis can be reasonably predicted based on established chemical principles, a significant

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15446483?utm_src=pdf-body-img
https://www.benchchem.com/product/b15446483?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15446483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

knowledge gap exists regarding its specific properties and potential applications. For the

scientific community, this presents an opportunity for foundational research.

Future efforts should be directed towards:

Optimized Synthesis and Characterization: Developing a robust, high-yield synthesis
protocol and performing full spectroscopic characterization (*H NMR, 13C NMR, IR, and high-
resolution mass spectrometry).

Physicochemical Profiling: Experimentally determining key properties such as boiling point,
density, solubility, and logP.

Broad Biological Screening: Evaluating the compound and a library of its derivatives against
various biological targets, including viral enzymes, bacterial strains, fungal pathogens, and
cancer cell lines, to uncover potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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